

# GSK3494245: A Deep Dive into the Inhibition of Chymotrypsin-Like Proteasome Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**GSK3494245**, also known as DDD01305143, is a novel small molecule inhibitor that has been investigated for its therapeutic potential against visceral leishmaniasis (VL), a parasitic disease caused by Leishmania species. The primary mechanism of action of **GSK3494245** is the potent and selective inhibition of the chymotrypsin-like (CT-L) activity of the parasite's 20S proteasome. This technical guide provides an in-depth overview of the core pharmacology of **GSK3494245**, focusing on its inhibitory effects on chymotrypsin-like activity, the experimental protocols used for its characterization, and its molecular mechanism of action.

## **Quantitative Analysis of Inhibitory Activity**

**GSK3494245** demonstrates potent and selective inhibition of the Leishmania donovani proteasome's chymotrypsin-like activity. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Potency of GSK3494245 Against Leishmania donovani and Human Cells



| Assay Type                           | Target/Cell Line                               | Parameter | Value     |
|--------------------------------------|------------------------------------------------|-----------|-----------|
| Intramacrophage L.<br>donovani Assay | L. donovani<br>amastigotes (in THP-1<br>cells) | EC50      | 1.6 μM[1] |
| Cytotoxicity Assay                   | THP-1 human<br>monocytic cell line             | EC50      | >100 μM   |

Table 2: Selectivity of **GSK3494245** for Parasite vs. Human Proteasome Chymotrypsin-Like Activity

| Proteasome<br>Source | Parameter | Value                                  | Selectivity<br>(Human/Parasite) |
|----------------------|-----------|----------------------------------------|---------------------------------|
| Leishmania donovani  | IC50      | Not explicitly quantified in abstracts | >37-fold                        |
| Human                | IC50      | Not explicitly quantified in abstracts |                                 |

# Mechanism of Action: Targeting the β5 Subunit

Detailed mode of action studies have confirmed that **GSK3494245** acts by directly inhibiting the chymotrypsin-like activity catalyzed by the  $\beta 5$  subunit of the L. donovani proteasome.[1][2][3] Cryo-electron microscopy (cryo-EM) studies have revealed a unique binding site for the inhibitor. **GSK3494245** binds at the interface between the  $\beta 4$  and  $\beta 5$  subunits of the proteasome.[2] This binding site is distinct and exploits structural differences between the parasite and human proteasomes, which accounts for the compound's selectivity.[2] The inhibition of this essential enzymatic activity disrupts the parasite's protein homeostasis, leading to cell death.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Ubiquitination and the Proteasome as Drug Targets in Trypanosomatid Diseases [frontiersin.org]
- 3. pnas.org [pnas.org]
- To cite this document: BenchChem. [GSK3494245: A Deep Dive into the Inhibition of Chymotrypsin-Like Proteasome Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11932695#gsk3494245-chymotrypsin-like-activity-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com